molecular formula C8H12N2O B6618763 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole CAS No. 1533442-54-4

3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Cat. No.: B6618763
CAS No.: 1533442-54-4
M. Wt: 152.19 g/mol
InChI Key: JUOYWQIBQOXWAP-UHFFFAOYSA-N
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Description

3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a tetrahydro-2H-pyran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce dihydropyrazole derivatives .

Scientific Research Applications

3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole
  • 3-(Tetrahydro-2H-pyran-4-yl)-1H-triazole
  • 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrrole

Uniqueness

3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

5-(oxan-4-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-4-9-10-8(1)7-2-5-11-6-3-7/h1,4,7H,2-3,5-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOYWQIBQOXWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1533442-54-4
Record name 5-(oxan-4-yl)-1H-pyrazole
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